REACTION_SMILES
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[CH3:1][C:2](=[O:3])[O:4][C:5](=[O:6])[CH3:7].[CH3:8][O:9][c:10]1[cH:11][c:12]([C:17]([OH:18])=[O:19])[cH:13][cH:14][c:15]1[OH:16]>>[CH3:1][C:2](=[O:3])[O:16][c:15]1[c:10]([O:9][CH3:8])[cH:11][c:12]([C:17]([OH:18])=[O:19])[cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C(=O)O)ccc1O
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Name
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Type
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product
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Smiles
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COc1cc(C(=O)O)ccc1OC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |